molecular formula C17H16N4O3 B2501452 1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-24-7

1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2501452
CAS RN: 899751-24-7
M. Wt: 324.34
InChI Key: ZTCCXCTXGCNVHN-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DMXAA was first identified as a potential anti-cancer agent due to its ability to induce tumor necrosis in preclinical models. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Scientific Research Applications

Coordination Chemistry and Material Science

  • Second Coordination Sphere Analysis : Research has examined the interaction of purine derivatives with divalent cations, generating compounds with well-defined hydrogen bond networks. These studies contribute to understanding the second coordination sphere interactions, crucial for material science and coordination chemistry (Maldonado et al., 2009).

Anticancer Applications

  • Antitumor Activities of Oxazolo[5,4-d]pyrimidine Derivatives : A series of oxazolo[5,4-d]pyrimidine derivatives demonstrated good-to-excellent potency against cancer cell lines, suggesting their potential as novel inhibitors for cancer treatment (Ye et al., 2015).
  • Anticancer, Anti-HIV-1, and Antimicrobial Activity : New triazino and triazolo[4,3-e]purine derivatives exhibited considerable anticancer and anti-HIV-1 activities, presenting themselves as potential candidates for therapeutic applications (Ashour et al., 2012).
  • Potent Anti-Proliferative Agents : Novel fused triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives showed strong activity against human cancer cell lines, indicating their potential as anticancer agents (Sucharitha et al., 2021).

Neurodegenerative Disease Research

  • Multitarget Drugs for Neurodegenerative Diseases : Research on benzyl-substituted tetrahydropyrazino[2,1-f]purinediones explored their potential as multitarget drugs, offering insights into developing therapeutics for neurodegenerative diseases (Brunschweiger et al., 2014).

Synthetic Chemistry

  • Microwave-Assisted Synthesis of Coumarin-Purine Hybrids : An efficient protocol was developed for synthesizing coumarin-purine hybrids, demonstrating the synergistic effect of microwave irradiation in organic synthesis and highlighting potential antioxidant activities (Mangasuli et al., 2019).

properties

IUPAC Name

4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10-4-6-12(7-5-10)9-21-15(22)13-14(19(3)17(21)23)18-16-20(13)8-11(2)24-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCCXCTXGCNVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810788

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